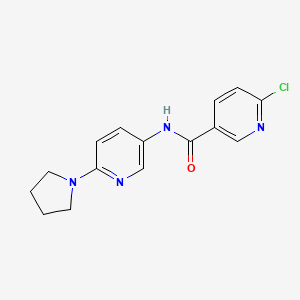![molecular formula C18H15ClF3N5O B2357940 1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 1171210-31-3](/img/structure/B2357940.png)
1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15ClF3N5O and its molecular weight is 409.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide, as part of pyrazole derivatives, has been extensively studied for its potential applications in scientific research. These studies primarily focus on the synthesis of novel compounds and their biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against various microorganisms. For instance, a study on the synthesis and antimicrobial activity of pyrazolopyrimidines and pyrazole derivatives highlighted significant antimicrobial potential against a range of pathogens (El-Mariah, Hosny, & Deeb, 2006; Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). These compounds have shown a broad spectrum of activity, offering new leads for the development of antimicrobial agents.
Anticancer Activity : Research on pyrazole derivatives also extends to their potential anticancer applications. For example, new 1,2,3-triazolyl pyrazole derivatives have been synthesized and characterized for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds displayed promising results, suggesting their potential as anticancer agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Herbicidal Activity : Beyond antimicrobial and anticancer research, pyrazole derivatives have been investigated for their herbicidal properties. Studies on substituted pyridazinone compounds have indicated their role as inhibitors of photosynthesis in plants, contributing to their phytotoxicity and potential use as herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Propiedades
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O/c1-11-4-2-3-5-12(11)8-9-23-17(28)13-10-24-27(16(13)18(20,21)22)15-7-6-14(19)25-26-15/h2-7,10H,8-9H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCHIZHGRYQYCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
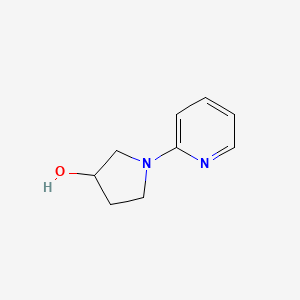
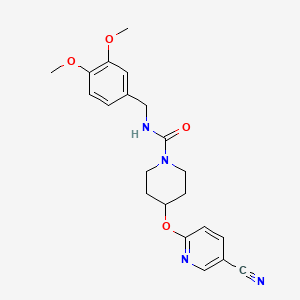
![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)
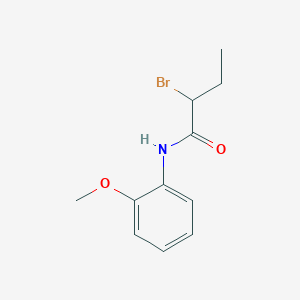
![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)
![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)
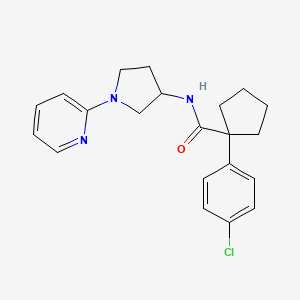
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)
![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)


